molecular formula C10H16N2O2S B15178272 3-Thiophenamine, N-hexyl-2-nitro- CAS No. 122777-62-2

3-Thiophenamine, N-hexyl-2-nitro-

Cat. No.: B15178272
CAS No.: 122777-62-2
M. Wt: 228.31 g/mol
InChI Key: YPIFAZUBVSQCHJ-UHFFFAOYSA-N
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Description

3-Thiophenamine, N-hexyl-2-nitro- (CAS: CID 3078774) is a substituted thiophene derivative with the molecular formula C₁₀H₁₆N₂O₂S and a molecular weight of 228.31 g/mol. Its structure comprises a thiophene ring substituted with a nitro group (-NO₂) at position 2 and a hexylamine (-NH-C₆H₁₃) group at position 3 (Figure 1). The SMILES notation is CCCCCCNC1=C(SC=C1)N+[O-], and the InChIKey is YPIFAZUBVSQCHJ-UHFFFAOYSA-N .

Properties

CAS No.

122777-62-2

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

N-hexyl-2-nitrothiophen-3-amine

InChI

InChI=1S/C10H16N2O2S/c1-2-3-4-5-7-11-9-6-8-15-10(9)12(13)14/h6,8,11H,2-5,7H2,1H3

InChI Key

YPIFAZUBVSQCHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=C(SC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenamine, N-hexyl-2-nitro- typically involves the nitration of 3-thiophenamine followed by the alkylation with hexyl halides. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction is usually performed at low temperatures to control the formation of by-products.

  • Nitration of 3-Thiophenamine

      Reagents: Concentrated nitric acid, sulfuric acid

      Conditions: Low temperature (0-5°C)

      :

      Reaction: C4H5NS+HNO3C4H4N2O2S+H2O\text{C}_4\text{H}_5\text{NS} + \text{HNO}_3 \rightarrow \text{C}_4\text{H}_4\text{N}_2\text{O}_2\text{S} + \text{H}_2\text{O} C4​H5​NS+HNO3​→C4​H4​N2​O2​S+H2​O

  • Alkylation with Hexyl Halides

      Reagents: Hexyl bromide or hexyl chloride

      Conditions: Reflux in an organic solvent (e.g., ethanol)

      :

      Reaction: C4H4N2O2S+C6H13BrC10H16N2O2S+HBr\text{C}_4\text{H}_4\text{N}_2\text{O}_2\text{S} + \text{C}_6\text{H}_{13}\text{Br} \rightarrow \text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_2\text{S} + \text{HBr} C4​H4​N2​O2​S+C6​H13​Br→C10​H16​N2​O2​S+HBr

Industrial Production Methods: Industrial production of 3-Thiophenamine, N-hexyl-2-nitro- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is common to minimize human error and enhance safety.

Chemical Reactions Analysis

Types of Reactions: 3-Thiophenamine, N-hexyl-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, organic solvents

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Alkylated thiophenes

Scientific Research Applications

3-Thiophenamine, N-hexyl-2-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Thiophenamine, N-hexyl-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The hexyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiophenamine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
3-Thiophenamine, N-hexyl-2-nitro- CID 3078774 C₁₀H₁₆N₂O₂S 228.31 -NO₂ (position 2), -NH-C₆H₁₃ (position 3)
3-Thiophenamine 17721-06-1 C₄H₅NS 99.15 Unsubstituted amine at position 3
3-Thiophenamine, N-methyl-, 1,1-dioxide 713143-46-5 C₅H₇NO₂S 161.18 -CH₃ (N-methyl), sulfone (1,1-dioxide)
3-Thiophenamine, tetrahydro-N-2-propen-1-yl-, 1,1-dioxide 194788-58-4 C₇H₁₃NO₂S 187.25 Tetrahydro-thiophene, allyl group, sulfone

Key Observations:

Substituent Complexity: The target compound features a long hexyl chain and a nitro group, distinguishing it from simpler analogs like unsubstituted 3-Thiophenamine (CAS 17721-06-1) . Nitro groups are electron-withdrawing, which may reduce the electron density of the thiophene ring, affecting reactivity in electrophilic substitution reactions .

Sulfone vs. Nitro Functionality :

  • Derivatives like 3-Thiophenamine, N-methyl-, 1,1-dioxide (CAS 713143-46-5) replace the nitro group with a sulfone moiety. Sulfones are strongly polar and can influence hydrogen bonding and metabolic stability .

Ring Saturation: Compounds such as 3-Thiophenamine, tetrahydro-N-2-propen-1-yl-, 1,1-dioxide (CAS 194788-58-4) feature a saturated tetrahydro-thiophene ring.

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